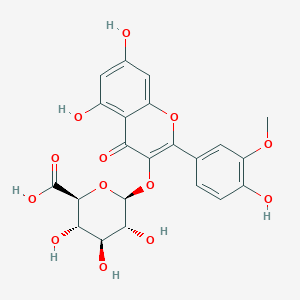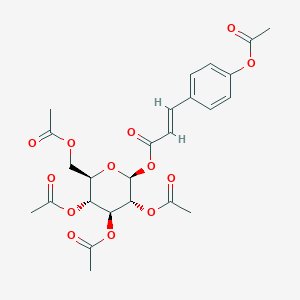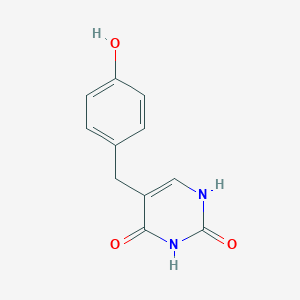
5-(p-Hydroxybenzyl)-uracil
Vue d'ensemble
Description
“p-Hydroxybenzyl alcohol” is a phenolic compound found in Gastrodia elata, a plant known for its therapeutic benefits against neurodegeneration . “p-Hydroxybenzoic acid” is a monohydroxybenzoic acid, a phenolic derivative of benzoic acid .
Synthesis Analysis
In a study, “p-Hydroxybenzyl alcohol” was produced by refluxing of 5a and 6a or p-hydroxybenzyl alcohol in methanol . Another study used “p-Hydroxybenzaldehyde”, a bio-based monomer, to synthesize a novel diol .
Chemical Reactions Analysis
“4-Hydroxybenzoic acid” has about one tenth the acidity of benzoic acid . It can also be produced in the laboratory by heating potassium salicylate with potassium carbonate to 240 °C, followed by treating with acid .
Physical And Chemical Properties Analysis
“4-Hydroxybenzoic acid” is a white crystalline solid that is slightly soluble in water and chloroform but more soluble in polar organic solvents such as alcohols and acetone .
Applications De Recherche Scientifique
Neuroprotection in Parkinson’s Disease
The compound has been studied for its neuroprotective effects, particularly in the context of Parkinson’s disease . Parkinson’s disease is a progressive disorder that affects brain nerve cells responsible for body motion and remains incurable . p-Hydroxybenzyl alcohol (HBA), the primary phenolic compound in Gastrodiae Rhizoma, is known for its therapeutic benefits against neurodegeneration . The study shows that HBA enhanced cell viability, blocked ROS overproduction, and reduced antioxidant activities induced by 6-OHDA . HBA also reduced mitochondrial dysfunction and cell death caused by 6-OHDA . Moreover, HBA reversed the 6-OHDA-mediated activation of c-Jun N-terminal kinase, the downregulation of the Bcl-2/Bax ratio, the Apaf-1 upregulation and the induction of caspase-9, caspase-3, and PARP cleavage . This suggests that HBA has potential preventive effects, making it a promising preventive agent for Parkinson’s disease .
Antioxidant Activity
The compound has been found to have antioxidant activity . It was observed that HBA blocked the overproduction of reactive oxygen species (ROS) and reduced the activities of superoxide dismutase, catalase, and glutathione peroxidase . This suggests that the compound could be useful in conditions where oxidative stress plays a role.
Mitochondrial Protection
The compound has been found to reduce mitochondrial dysfunction . HBA was observed to reduce the collapse of the mitochondrial membrane potential, the release of cytochrome c, and the synthesis of mitochondrial ATP . This suggests that the compound could have potential applications in conditions characterized by mitochondrial dysfunction.
Mécanisme D'action
Target of Action
5-(p-Hydroxybenzyl)-uracil, also known as 5-[(4-hydroxyphenyl)methyl]-1H-pyrimidine-2,4-dione, is a compound that has been found to have a pH-dependent mechanism for drug release . This compound is used as a linker in the formation of antibody-drug conjugates (ADCs), which are designed to target specific cells or tissues .
Mode of Action
The compound acts as a linker in ADCs, which are designed to deliver a drug to a specific target. The linker is stable at pH values of 7.4 and 6.6, and in plasma, releasing molecules bound to the hydroxymethyl moiety under acid-dependent stimuli at pH 5.5 . This pH-dependent mechanism allows for the selective release of the drug at the target site, improving the efficacy and reducing the side effects of the treatment .
Biochemical Pathways
The compound is involved in the formation of ADCs, which are a type of drug delivery system. ADCs are designed to selectively deliver a drug to a specific target, thereby increasing the concentration of the drug at the site of action . The release of the drug is controlled by a trigger mechanism that depends on the linker, which in this case is the 5-(p-Hydroxybenzyl)-uracil .
Pharmacokinetics
The compound is known to be stable at physiological ph and in plasma, suggesting that it may have good bioavailability
Result of Action
The primary result of the action of 5-(p-Hydroxybenzyl)-uracil is the selective delivery of a drug to a specific target. This can improve the efficacy of the treatment and reduce side effects by limiting the exposure of non-target tissues to the drug .
Action Environment
The action of 5-(p-Hydroxybenzyl)-uracil is influenced by the pH of the environment. The compound is stable at physiological pH and in plasma, but releases bound molecules under acid-dependent stimuli at pH 5.5 . This suggests that the compound’s action, efficacy, and stability may be influenced by the pH of the environment.
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
5-[(4-hydroxyphenyl)methyl]-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3/c14-9-3-1-7(2-4-9)5-8-6-12-11(16)13-10(8)15/h1-4,6,14H,5H2,(H2,12,13,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBFIUTNZUFHGGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC2=CNC(=O)NC2=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90309993 | |
| Record name | 5-(p-Hydroxybenzyl)-uracil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90309993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(p-Hydroxybenzyl)-uracil | |
CAS RN |
17187-50-7 | |
| Record name | Uracil, 5-(p-hydroxybenzyl)- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=221107 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-(p-Hydroxybenzyl)-uracil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90309993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





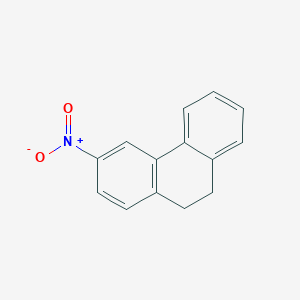


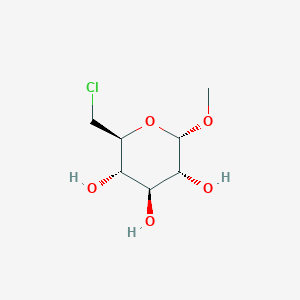
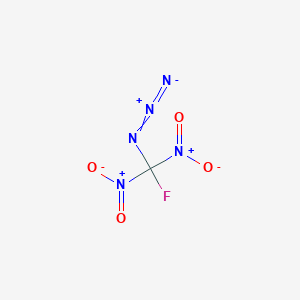
amino]-2-[(2,4-dinitrophenyl)azo]-4-methoxyphenyl]-](/img/structure/B106409.png)
![6-Bromo-3H-imidazo[4,5-B]pyridine-7-carboxylic acid](/img/structure/B106411.png)
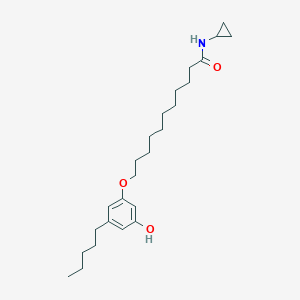
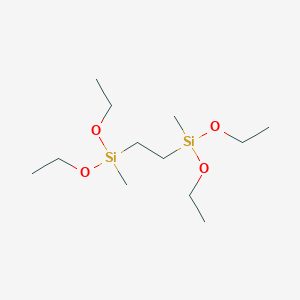
![4-Chloro-2-[[5-chloro-2-hydroxy-3-(hydroxymethyl)phenyl]methyl]-6-(hydroxymethyl)phenol](/img/structure/B106421.png)
